4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(2-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its intricate structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the dimethylphenyl and methyl groups. The final steps involve the formation of the sulfonamide linkage under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, sulfonamides are known for their antimicrobial properties. This compound could be investigated for its potential as an antibacterial or antifungal agent.
Medicine
Medicinally, sulfonamides have been used to treat bacterial infections. Research into this compound could reveal new therapeutic applications, such as targeting specific bacterial strains or developing new drug formulations.
Industry
Industrially, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In the case of antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, leading to their death. The compound’s structure allows it to bind to enzymes or receptors, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim to treat bacterial infections.
Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.
Uniqueness
What sets 4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE apart is its complex structure, which may offer unique interactions with biological targets and potential for diverse applications. Its multiple functional groups provide opportunities for further chemical modifications and the development of new derivatives.
Properties
Molecular Formula |
C26H26N4O3S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C26H26N4O3S/c1-17-9-12-22(15-19(17)3)30-26(31)24(20(4)28-30)16-27-21-10-13-23(14-11-21)34(32,33)29-25-8-6-5-7-18(25)2/h5-16,28-29H,1-4H3 |
InChI Key |
VICVEGQTKCTIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.